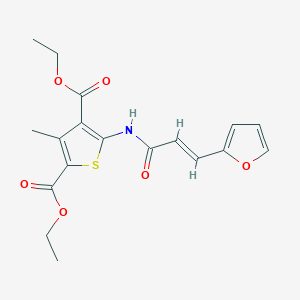

(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate

Description

Historical Development of Thiophene Research

Thiophene, first isolated by Viktor Meyer in 1882 as a benzene contaminant, marked a pivotal discovery in heterocyclic chemistry. Its aromaticity, confirmed through substitution reactions and resonance energy calculations (130 kJ·mol⁻¹), positioned it as a benzene analog with unique electronic properties due to sulfur’s polarizability. Early industrial interest emerged from its presence in coal tar (1–3%) and petroleum, necessitating hydrodesulfurization processes to remove thiophenic impurities. The Paal-Knorr synthesis (1885), involving 1,4-diketones and phosphorus pentasulfide, became a cornerstone for thiophene derivatization, while Meyer’s original acetylene-sulfur reaction laid groundwork for modern alkyne-based methodologies.

Thiophene’s structural versatility is exemplified by its detection in Martian sediments by the Curiosity rover, highlighting its abiotic synthesis potential under extraterrestrial conditions. Contemporary research focuses on functionalized thiophenes for optoelectronics and pharmaceuticals, driven by sulfur’s capacity to modulate conjugation and redox properties.

Significance of Furan-Thiophene Hybrid Compounds

Furan-thiophene hybrids combine the electron-rich furan oxygen with sulfur’s mesomeric effects, creating systems with tailored HOMO-LUMO gaps. Artemisinin-thiophene hybrids, for instance, demonstrate enhanced antimalarial activity compared to parent compounds, attributed to improved lipophilicity and target binding. In materials science, alternating furan-thiophene oligomers exhibit bathochromic shifts in absorption spectra, making them ideal for organic photovoltaics.

The synergy between these heterocycles arises from their complementary electronic profiles:

- Furan : High electronegativity (O: 3.44) induces strong electron-withdrawing effects, polarizing π-systems.

- Thiophene : Sulfur’s lower electronegativity (2.58) permits greater electron delocalization, enhancing aromatic stability.

Hybridization strategies often employ cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura, to link furyl and thienyl moieties while preserving conjugation.

Academic Interest in Acrylamido-Functionalized Heterocycles

Acrylamido groups introduce planar, conjugated double bonds that rigidify heterocyclic frameworks, influencing both reactivity and intermolecular interactions. The Gewald reaction, which condenses ketones with cyanoacetates and sulfur, has been adapted to synthesize acrylamido-thiophenes with luminescent properties.

Recent kinetic studies on ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate polymerization revealed an activation energy (ΔE) of 45.11 kJ·mol⁻¹, underscoring the acrylamido group’s role in stabilizing radical intermediates. Copolymerization with methyl methacrylate yields materials with tunable glass transition temperatures, applicable in drug delivery systems.

Research Trajectory of Dicarboxylate Esters of Heterocycles

Dicarboxylate esters serve as versatile intermediates for further functionalization. The Fiesselmann synthesis, which couples acetylenic ketones with thioglycolates, efficiently generates thiophene-2-carboxylates. A 2022 study demonstrated that ethyl thiophene-2-carboxylates can achieve yields up to 97% via Sonogashira coupling/cyclocondensation cascades (Table 1).

Table 1: Synthesis of Ethyl Thiophene-2-carboxylates via Sonogashira/Fiesselmann Method

| Entry | Aroyl Chloride | Alkyne | Yield (%) |

|---|---|---|---|

| 1 | 4-ClC₆H₄COCl | PhC≡CH | 97 |

| 2 | 3-NO₂C₆H₄COCl | MeC≡CH | 88 |

| 5 | 2-ThienylCOCl | HC≡CPh | 32 |

Ester groups enhance solubility for solution-processing in thin-film devices while providing sites for hydrolytic or enzymatic cleavage in prodrug designs.

Importance of (E)-Configuration in Structure-Function Studies

The (E)-configuration of the acrylamido linker in the target compound enforces a transoid geometry, maximizing conjugation between the furan and thiophene rings. This planar arrangement facilitates intramolecular charge transfer, as evidenced by redshifted absorption maxima in analogous systems. Density functional theory (DFT) calculations on (E)-configured thiophene acrylamides reveal reduced HOMO-LUMO gaps (Δ = 2.1–2.4 eV) compared to (Z)-isomers (Δ = 2.8–3.1 eV), correlating with enhanced photovoltaic efficiencies.

Stereoselective synthesis of (E)-isomers typically employs DBU-mediated eliminations or Wittig reactions under kinetic control, achieving diastereomeric ratios >20:1 in optimized conditions.

Properties

IUPAC Name |

diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-4-23-17(21)14-11(3)15(18(22)24-5-2)26-16(14)19-13(20)9-8-12-7-6-10-25-12/h6-10H,4-5H2,1-3H3,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZCMONNOHFJDJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Synthesis of the thiophene derivative: The thiophene ring can be synthesized through a series of reactions starting from commercially available thiophene derivatives.

Coupling reaction: The furan-2-yl acrylamide is then coupled with the thiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and furan moieties. The incorporation of these groups into the structure of (E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate may enhance its biological activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

1.2 Antioxidant Properties

Research indicates that thiophene derivatives exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. The presence of the furan ring in this compound could contribute to its ability to scavenge free radicals . Such properties are valuable in developing therapeutic agents aimed at combating oxidative stress-related diseases.

Organic Synthesis

2.1 Synthetic Intermediates

The compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for further transformations, making it a valuable building block in the synthesis of more complex molecules. The ability to modify the furan and thiophene rings can lead to a variety of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

2.2 Polymer Chemistry

The unique electronic properties of this compound make it suitable for use in polymer chemistry, particularly in the development of conducting polymers. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of this compound into polymer matrices can enhance conductivity and stability.

Material Science

3.1 Nanocomposites

In material science, this compound can be explored for its role in nanocomposite materials. Its compatibility with various nanomaterials can lead to enhanced mechanical properties and thermal stability in composite formulations . This application is particularly relevant in developing lightweight and strong materials for aerospace and automotive industries.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the acrylamide group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a broader class of diethyl 5-substituted-3-methylthiophene-2,4-dicarboxylates. Key structural analogs and their distinguishing features include:

Table 1: Structural and Functional Group Comparisons

Key Observations:

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations:

- The absence of crystallographic data for the target compound limits direct comparison of its packing efficiency with Schiff base derivatives, which form 3D networks via van der Waals forces and hydrogen bonds .

- Higher melting points in chloroacetamido derivatives (e.g., 164–169°C) suggest stronger intermolecular forces compared to acrylamido-substituted analogs .

Biological Activity

(E)-Diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of thiophene derivatives, which have been widely studied for their diverse pharmacological properties, including antitumor and antibacterial activities.

Chemical Structure and Properties

The compound's chemical formula is , and it features a thiophene ring substituted with a furan moiety and an acrylamide group. This structural configuration is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluating the cytotoxic effects of thiophene derivatives demonstrated that certain compounds effectively inhibited cell viability in human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

Antibacterial Activity

In addition to antitumor properties, thiophene derivatives are also recognized for their antibacterial activities. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, studies have reported that certain thiophene-based compounds exhibit minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | 256 |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through the inhibition of key biochemical pathways involved in cell proliferation and bacterial growth. For instance, studies on related compounds suggest that they may disrupt DNA synthesis or interfere with metabolic processes within target cells .

Case Studies

- Antitumor Efficacy : A study involving a series of thiophene derivatives reported that compounds similar to this compound demonstrated potent cytotoxicity against multiple cancer cell lines, leading researchers to explore these compounds as potential chemotherapeutic agents .

- Antibacterial Screening : In another investigation focused on antibacterial properties, a variety of thiophene derivatives were tested against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the thiophene structure could enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate?

- Methodology :

- The compound is synthesized via a multi-step route:

Thiophene core formation : Diethyl 3-methylthiophene-2,4-dicarboxylate derivatives are synthesized using esterification and cyclization reactions under reflux conditions .

Acrylamido coupling : The acrylamido-furan moiety is introduced via a coupling reaction between 5-amino-3-methylthiophene-2,4-dicarboxylate and 3-(furan-2-yl)acrylic acid. This step employs EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in 1,2-dichloroethane, monitored by TLC for completion .

- Critical parameters : Reaction temperature (70–80°C), solvent polarity, and stoichiometric ratios of coupling agents (EDAC:DMAP = 1:0.1) .

Q. How is the structural identity of this compound confirmed?

- Analytical techniques :

- X-ray crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the (E)-configuration of the acrylamido group and planar thiophene ring. Bond lengths (e.g., C=O: ~1.21 Å) and angles (e.g., C6–N3–C9: ~126°) are validated against DFT calculations .

- NMR spectroscopy : H NMR (300 MHz, CDCl₃) shows distinct signals for furan protons (δ 6.35–7.45 ppm) and ester methyl groups (δ 1.25–1.40 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 406.12 (calculated: 406.11) .

Q. What are the solubility and stability profiles of this compound?

- Solubility :

- Highly soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. Solubility in ethanol: ~15 mg/mL at 25°C .

- Stability :

- Degrades under UV light (λ > 300 nm) within 48 hours. Store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can reaction yields be optimized for the acrylamido coupling step?

- Experimental design :

- Use a Box-Behnken design to optimize parameters:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 60–90°C | 75°C |

| EDAC:DMAP ratio | 1:0.05–1:0.2 | 1:0.15 |

| Solvent | DCE vs. THF | DCE |

- Outcome : Yield increases from 62% to 89% when using DCE and higher DMAP ratios due to enhanced nucleophilicity .

Q. What computational tools are used to predict the compound’s electronic properties?

- DFT studies :

- Gaussian 09 with B3LYP/6-31G(d) basis set calculates HOMO-LUMO gaps (~4.1 eV), indicating moderate reactivity. Mulliken charges reveal electron-deficient acrylamido carbonyl (C=O: –0.42 e) .

- Molecular docking : AutoDock Vina simulates binding to Staphylococcus aureus Sortase A (binding energy: –8.2 kcal/mol), suggesting potential antimicrobial applications .

Q. How to resolve contradictions in spectral data during characterization?

- Case study : Discrepancies in H NMR shifts (δ 1.25 vs. δ 1.35 for ester methyl) arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Validate via:

- Variable-temperature NMR : Confirm absence of rotamers.

- COSY/HSQC : Assign overlapping signals (e.g., furan vs. thiophene protons) .

Q. What are the mechanistic implications of the (E)-configuration in biological assays?

- Structure-activity relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.